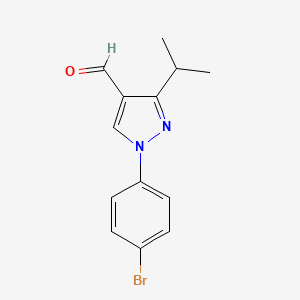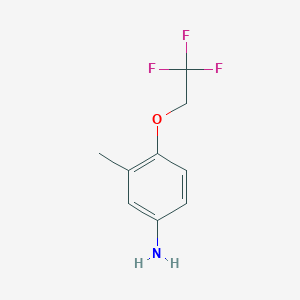
1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Overview
Description
“1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11FO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H11FO2 . This indicates that the compound consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular weight is 230.23 .Scientific Research Applications
Molecular Structure and Interactions
- The compounds 5-(3-fluoro-4-phenoxyphenyl)-1,3-biphenyl-4,5-dihydro-1H-pyrazole and related structures demonstrate interesting conformational characteristics, such as an envelope conformation of the pyrazole ring. Notably, these compounds exhibit varied intermolecular interactions, including C-H...π, which contribute to their molecular structure and stability (Chopra, Mohan, Vishalakshi, & Row, 2007).
Fluorescent Probe Development
- A vanillinyl Schiff base related to the chemical structure of interest has been identified as a remarkable fluorescent zinc sensor. This compound's unique zinc-induced fluorescence enhancement and its viability for cell imaging, notably in living cells like African Monkey Vero Cells, underline its potential in biological and chemical sensing applications (Bhanja, Patra, Mondal, Ojha, Chattopadhyay, & Sinha, 2015).
Crystal Structure Analysis
- A series of substituted chalcones, closely related to the compound of interest, showcases how molecular packing, driven by weak C-H...O and C-H...π interactions, can influence the solid-state structure and properties of organic compounds (Chopra, Mohan, Vishalakshi, & Row, 2007).
Liquid Crystal Studies
- The compound 1-[3-fluoro-4-(1-methylheptyloxycarbonyl)phenyl]-2-[4-2,2,3,3,4,4,4-heptafluorobutoxybutoxy)biphenyl-4-yl]ethane, which shares structural similarities with the compound of interest, has been analyzed for its polymorphism in liquid-crystalline phases. This study underscores the compound's potential in materials science, particularly in the development of liquid crystal displays or other optoelectronic devices (Kolek, Massalska-arodź, Paluch, Adrjanowicz, Rozwadowski, & Majda, 2013).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Fluoro-4-methoxyphenyl)ethanone”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-(3-fluoro-4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHWFPRPONKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655701 | |
| Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142070-24-4 | |
| Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B1438192.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)




![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)



![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)
